molecular formula C18H20N6O B2910546 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyridazine CAS No. 2380098-65-5

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyridazine

Cat. No.: B2910546
CAS No.: 2380098-65-5
M. Wt: 336.399
InChI Key: KXFBIQOVPDRLRA-UHFFFAOYSA-N
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Description

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyridazine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the oxadiazole ring. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The process may involve heating under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-phenylpyridazin-3-yl derivatives
  • Piperazine-based compounds
  • Other oxadiazole derivatives

Uniqueness

What sets 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyridazine apart is its unique combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-14-19-18(25-22-14)13-23-9-11-24(12-10-23)17-8-7-16(20-21-17)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFBIQOVPDRLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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